1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]urea
Overview
Description
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorinated methylphenyl group and a nitrophenyl piperazine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-methylaniline with phosgene to form the corresponding isocyanate.
Coupling Reaction: The isocyanate intermediate is then reacted with 2-[4-(2-nitrophenyl)-1-piperazinyl]ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea involves its interaction with specific molecular targets. The nitrophenyl piperazine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methylphenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 1-(5-chloro-2-methylphenyl)-3-(5-methyl-2-(4-methylphenylazo)phenyl)urea
- (2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c1-15-6-7-16(21)17(14-15)23-20(27)22-8-9-24-10-12-25(13-11-24)18-4-2-3-5-19(18)26(28)29/h2-7,14H,8-13H2,1H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUEFLDPVLXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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